(R)-2-amino-2-cyclopropylethanol

Chiral Synthesis Medicinal Chemistry Stereochemistry

(R)-2-Amino-2-cyclopropylethanol (CAS 1270290-36-2) is a chiral primary amino alcohol with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol. It exists as a single enantiomer with a specific (R)-configuration at its chiral center.

Molecular Formula C5H11NO
Molecular Weight 101.149
CAS No. 1270290-36-2
Cat. No. B2919769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-amino-2-cyclopropylethanol
CAS1270290-36-2
Molecular FormulaC5H11NO
Molecular Weight101.149
Structural Identifiers
SMILESC1CC1C(CO)N
InChIInChI=1S/C5H11NO/c6-5(3-7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m0/s1
InChIKeyLLCCGHDKJXAQLS-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (R)-2-Amino-2-cyclopropylethanol (CAS 1270290-36-2) for Scientific Procurement


(R)-2-Amino-2-cyclopropylethanol (CAS 1270290-36-2) is a chiral primary amino alcohol with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol . It exists as a single enantiomer with a specific (R)-configuration at its chiral center . The compound is characterized by a cyclopropyl ring bonded to an ethanol backbone bearing both amino (-NH₂) and hydroxyl (-OH) functional groups . Commercially available in free base and hydrochloride salt forms [1], it is predominantly supplied for research use with typical purity specifications ranging from 95% to 98% . This compound is not a finished drug candidate; its primary procurement value is as a chiral building block in the synthesis of more complex, enantiomerically pure molecules .

Why Generic Substitution is Not Feasible for (R)-2-Amino-2-cyclopropylethanol (CAS 1270290-36-2)


The procurement of (R)-2-amino-2-cyclopropylethanol cannot be fulfilled by generic, in-class substitutions due to its critical stereochemical identity and the established, albeit qualitative, role of the cyclopropyl group in modulating drug properties. Substituting the (R)-enantiomer with the (S)-enantiomer, or replacing the cyclopropyl ring with a simple alkyl chain, would fundamentally alter the 3D molecular conformation, leading to a near-certain loss of biological activity or specificity in downstream applications . While direct comparative biological data for this exact scaffold is absent, class-level inferences from medicinal chemistry literature underscore that both the stereochemistry and the cyclopropyl ring are not interchangeable, decorative features but rather decisive drivers of molecular pharmacology and stability . Therefore, substitution would invalidate the intended research outcome, making exact procurement mandatory.

Quantitative Differentiation Guide for (R)-2-Amino-2-cyclopropylethanol (CAS 1270290-36-2)


Stereochemical Identity: (R)-Configuration vs. Racemate or (S)-Enantiomer

The primary and most fundamental differentiation for (R)-2-amino-2-cyclopropylethanol is its absolute (R)-configuration. The compound is a single, defined enantiomer, confirmed by its IUPAC name (2R)-2-amino-2-cyclopropylethanol and SMILES notation N[C@H](C1CC1)CO . Its enantiomer, (S)-2-amino-2-cyclopropylethanol (CAS 776315-67-4), and the racemic mixture (2-amino-2-cyclopropylethanol) are distinct chemical entities with different physical and biological properties . While specific comparative bioactivity data for these exact enantiomers are not available, the principle of enantiomeric differentiation is a cornerstone of pharmacology. The use of the correct (R)-enantiomer is essential for achieving the desired stereochemical outcome in asymmetric syntheses and for obtaining the correct active pharmaceutical ingredient (API) or lead compound .

Chiral Synthesis Medicinal Chemistry Stereochemistry

Procurement-Grade Purity: Comparative Vendor Specifications

For procurement, the guaranteed purity specification is a critical selection factor. Across reputable vendors, the standard purity for (R)-2-amino-2-cyclopropylethanol is consistently high. Sigma-Aldrich (via Ambeed) lists a purity of 98% . Similarly, Leyan and ChemScene offer the compound at ≥98% purity . AKSci offers a slightly lower minimum purity specification of 95% . While these differences are minor, they represent a clear, quantifiable differentiator for procurement. In the absence of other comparative data, a higher purity specification (98% vs 95%) directly reduces the risk of impurities interfering with sensitive chemical reactions or biological assays, making it a primary decision criterion for scientific users.

Chemical Procurement Quality Control Sourcing

Cyclopropyl Group Utility: Class-Level Inference for Pharmacological Property Improvement

As a class, the introduction of a cyclopropyl group into a drug candidate is a well-validated strategy to improve multiple pharmacokinetic properties. The cyclopropyl ring is known to increase metabolic stability, limit conformational flexibility, enhance target binding, and reduce plasma clearance . While specific, quantitative comparative data for (R)-2-amino-2-cyclopropylethanol against its non-cyclopropyl analog (e.g., 2-aminoethanol) are not published, the medicinal chemistry literature provides strong class-level inference for its utility. The cyclopropyl ring imparts a unique combination of rigidity and reduced ring strain relative to larger rings, which can positively affect ADME (Absorption, Distribution, Metabolism, Excretion) parameters. This makes (R)-2-amino-2-cyclopropylethanol a more valuable building block than its simpler, more flexible aliphatic counterparts for creating drug candidates with potentially better drug-like properties [1].

Drug Design Metabolic Stability ADME Properties

Validated Application Scenarios for (R)-2-Amino-2-cyclopropylethanol (CAS 1270290-36-2)


Chiral Building Block in Asymmetric Synthesis of Pharmaceutical Candidates

This is the compound's primary and most strongly supported application. (R)-2-amino-2-cyclopropylethanol is purchased specifically for its role as a chiral building block in the synthesis of enantiomerically pure bioactive compounds . This scenario directly leverages the stereochemical identity established in Section 3. In drug discovery programs, this compound is used to introduce a chiral center with a defined (R)-configuration into a larger molecular framework, ensuring the final drug candidate possesses the correct stereochemistry for target engagement .

Sourcing for Quality Control and Method Development with Defined Purity

Based on the comparative purity data presented in Section 3, a validated application is the procurement of this compound for use as a reference standard or starting material where a known, high-purity specification (98%) is required. This scenario is relevant for quality control (QC) labs, analytical method development, and stability studies, where the low impurity profile of 98% pure material minimizes the risk of confounding analytical signals or unwanted side reactions .

Medicinal Chemistry Research on Cyclopropane-Containing Pharmacophores

This application scenario is derived from the class-level inferences about the cyclopropyl group's value in medicinal chemistry (Section 3). Research teams focusing on developing novel enzyme inhibitors or receptor modulators may prioritize (R)-2-amino-2-cyclopropylethanol over other amino alcohols. The incorporation of the cyclopropyl ring is a deliberate design strategy aimed at improving the drug-like properties of the target molecule, such as metabolic stability and target binding affinity [1]. While not a direct guarantee of success, it represents a rational, literature-supported selection criterion for a building block in a drug discovery campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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